Discovery and development of Riociguat (BAY 63-2521)
Discovery and development of Riociguat (BAY 63-2521)
An In-depth Technical Guide on the Discovery and Development of Riociguat (BAY 63-2521)
Executive Summary
Riociguat (BAY 63-2521), marketed as Adempas®, is a first-in-class stimulator of soluble guanylate cyclase (sGC).[1][2] It represents a significant advancement in the treatment of two severe forms of pulmonary hypertension (PH): Chronic Thromboembolic Pulmonary Hypertension (CTEPH) and Pulmonary Arterial Hypertension (PAH).[1][3] Impairment of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway is a key factor in the pathophysiology of PH, leading to vasoconstriction, inflammation, and vascular remodeling.[4] Riociguat was developed to directly target this pathway through a novel, dual mechanism of action. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of Riociguat for researchers, scientists, and drug development professionals.
Discovery and Medicinal Chemistry
The development of Riociguat was born out of the need for a therapeutic agent that could effectively target the NO-sGC-cGMP pathway, particularly in conditions where endogenous NO production is impaired.
Rationale for Targeting Soluble Guanylate Cyclase (sGC)
Soluble guanylate cyclase is a critical enzyme in the cardiopulmonary system that, upon activation by NO, catalyzes the synthesis of cGMP. cGMP acts as a second messenger, mediating vasodilation, and inhibiting smooth muscle proliferation, fibrosis, and inflammation. In pulmonary hypertension, endothelial dysfunction leads to reduced NO synthesis and insufficient stimulation of this protective pathway. While phosphodiesterase-5 (PDE-5) inhibitors increase cGMP levels by preventing its degradation, their efficacy is dependent on the upstream production of NO. Direct stimulation of sGC offered a novel therapeutic strategy that could bypass the requirement for endogenous NO.
Lead Optimization from Early sGC Stimulators
The first NO-independent sGC stimulator identified was the benzylindazole derivative YC-1. Subsequent research led to the development of more potent pyrazolopyridine compounds like BAY 41-2272 and BAY 41-8543. However, these early compounds were hampered by unfavorable drug metabolism and pharmacokinetic (DMPK) properties, rendering them unsuitable for further clinical development. An extensive structure-activity relationship (SAR) exploration of this chemical class was undertaken to improve the DMPK profile, leading to the identification of Riociguat (BAY 63-2521) as a potent, orally bioavailable sGC stimulator with suitable properties for clinical investigation.
Chemical Synthesis
The synthesis of Riociguat is a multi-step process involving the careful construction of its core pyrazolo[3,4-b]pyridine structure. Various synthetic routes have been developed, often starting from commercially available materials like 2-chloronicotinic acid or diethyl malonate. A key intermediate in many of these syntheses is 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. The process involves steps such as hydrazinolysis, intramolecular cyclization, regioselective N-benzylation, and palladium-catalyzed cyanation to yield the final active pharmaceutical ingredient.
Mechanism of Action
Riociguat possesses a unique dual mechanism of action that directly targets the sGC enzyme.
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Direct Stimulation of sGC: Riociguat can bind to the sGC enzyme and stimulate it directly, independently of NO. This action ensures cGMP production even in states of NO deficiency.
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Sensitization to Endogenous NO: Riociguat also sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding. This synergistic action enhances the effect of even low levels of bioavailable NO, leading to a more robust cGMP response.
This dual action leads to increased intracellular cGMP levels, resulting in vasodilation and antiproliferative effects on vascular smooth muscle cells, thereby addressing the core pathophysiology of pulmonary hypertension.
Preclinical Development
Extensive preclinical studies were conducted to characterize the efficacy and safety of Riociguat in various in vitro and in vivo models.
In Vitro Studies
In cell-free enzyme assays, Riociguat demonstrated potent stimulation of recombinant sGC, increasing its activity by up to 73-fold on its own. In combination with an NO donor, Riociguat acted synergistically, increasing sGC activity by up to 112-fold. These studies confirmed the dual mechanism of action at a molecular level.
In Vivo Animal Models of Pulmonary Hypertension
Riociguat has shown significant beneficial effects in multiple rodent models of PH. A key model used to establish severe, angioproliferative PH involves the combination of a vascular endothelial growth factor receptor (VEGFR) antagonist, SU5416, with chronic hypoxia. In this model, Riociguat has been shown to effectively suppress pulmonary vascular remodeling and significantly improve right ventricular (RV) function.
Table 1: Preclinical Efficacy of Riociguat in the SU5416 + Hypoxia Rat Model
| Parameter | Vehicle (Placebo) | Sildenafil (50 mg/kg/day) | Riociguat (10 mg/kg/day) | Statistical Significance (Riociguat vs.) |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 89 ± 3 | 80 ± 3 | 73 ± 4 | p=0.01 vs. Placebo |
| Cardiac Output (CO, ml/min) | 31 ± 3 | N/A | 60 ± 5 | p<0.01 vs. Placebo |
| RV Hypertrophy (RV/LV+S Ratio) | 0.76 ± 0.02 | 0.66 ± 0.29 | 0.55 ± 0.29 | p<0.001 vs. Placebo; p<0.01 vs. Sildenafil |
| Neointima/Media Ratio | High | Reduced | Significantly Lower | p<0.05 vs. Placebo & Sildenafil |
| Occluded Arteries (%) | High | N/A | Significantly Lower | p<0.05 vs. Placebo |
| (Data sourced from Lang et al. and other related preclinical studies). |
Experimental Protocols: Key Preclinical Assays
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sGC Activity Assay: Purified recombinant sGC is incubated with the test compound (Riociguat) in the presence or absence of an NO donor (e.g., DEA/NO). The reaction is initiated by adding GTP and MgCl₂. The amount of cGMP produced is then quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) to determine the fold-activation of the enzyme.
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SU5416/Hypoxia Model Protocol: Male Sprague-Dawley rats receive a single subcutaneous injection of the VEGFR inhibitor SU5416 (20 mg/kg). The animals are then housed in a hypoxic environment (10% O₂) for 21 days to induce PH. Following this induction phase, rats are randomized to receive daily oral gavage of either vehicle, a comparator drug (like sildenafil), or Riociguat for a subsequent 14 days. At the end of the treatment period, terminal measurements are performed, including invasive hemodynamics via right heart catheterization and assessment of right ventricular hypertrophy by weighing the dissected heart chambers (Fulton's Index: RV/[LV+S]).
Clinical Development
The clinical development program for Riociguat was designed to assess its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with PAH and CTEPH.
Pharmacokinetics and Pharmacodynamics
Riociguat is rapidly absorbed after oral administration, with peak plasma concentrations reached within about 1.5 hours. It has a high absolute bioavailability of approximately 94% and can be taken with or without food. The terminal half-life is approximately 7 hours in healthy subjects and 12 hours in patients with PH. Riociguat is cleared via multiple cytochrome P450 (CYP) pathways and is excreted through both renal (33-45%) and fecal (48-59%) routes.
Table 2: Pharmacokinetic Properties of Riociguat
| Parameter | Value in Healthy Subjects | Value in PAH/CTEPH Patients |
| Bioavailability | ~94% | ~94% |
| Time to Peak Plasma Conc. (Tmax) | ~1.5 hours | ~1.5 hours |
| Plasma Protein Binding | ~95% | ~95% |
| Terminal Half-life (t½) | ~7 hours | ~12 hours |
| Metabolism | CYP1A1, CYP3A4, CYP2C8, CYP2J2 | CYP1A1, CYP3A4, CYP2C8, CYP2J2 |
| Excretion | 40% Renal, 53% Fecal | 33-45% Renal, 48-59% Fecal |
| Active Metabolite (M1) | 1/3 to 1/10 potency of Riociguat | 1/3 to 1/10 potency of Riociguat |
Phase II Clinical Studies
An open-label, uncontrolled Phase II study (NCT00454558) provided the initial proof-of-concept for Riociguat in 75 patients (42 with CTEPH, 33 with PAH). Patients received Riociguat titrated up to 2.5 mg three times daily (t.i.d.) over 12 weeks. The study demonstrated a favorable safety profile and significant improvements in exercise capacity and hemodynamics.
Table 3: Key Efficacy Outcomes of the Phase II Study (12 Weeks)
| Endpoint | CTEPH Patients (n=42) | PAH Patients (n=33) |
| Change in 6-Minute Walk Distance (6MWD) | +55 meters (from 390m baseline) | +57 meters (from 337m baseline) |
| Change in Pulmonary Vascular Resistance (PVR) | -215 dyn·s·cm⁻⁵ (from 709 baseline) | (Combined group data shown) |
| WHO Functional Class | Significant Improvement | Significant Improvement |
| All changes were statistically significant (p<0.0001). |
Phase III Pivotal Trials: CHEST-1 and PATENT-1
The efficacy and safety of Riociguat were definitively established in two multinational, randomized, double-blind, placebo-controlled Phase III trials.
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CHEST-1 (Chronic Thromboembolic Pulmonary Hypertension sGC-Stimulator Trial 1; NCT00855465): This 16-week study enrolled 261 patients with inoperable CTEPH or persistent/recurrent PH after pulmonary endarterectomy.
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PATENT-1 (Pulmonary Arterial Hypertension sGC-Stimulator Trial 1; NCT00810693): This 12-week study enrolled 443 patients with PAH, who were either treatment-naïve or on stable doses of endothelin receptor antagonists or prostanoids.
Both studies met their primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in 6MWD for patients treated with Riociguat compared to placebo. Significant improvements were also observed across multiple key secondary endpoints. Long-term extension studies (CHEST-2 and PATENT-2) confirmed the sustained efficacy and long-term safety of Riociguat.
Table 4: Primary and Key Secondary Endpoints in Phase III Pivotal Trials
| Endpoint | Trial | Riociguat Group (Change) | Placebo Group (Change) | Treatment Effect (LSMD¹) | p-value |
| Change in 6MWD (meters) | CHEST-1 | +39 | -6 | +46 m | <0.0001 |
| PATENT-1 | +30 | -6 | +36 m | <0.001 | |
| Change in PVR (dyn·s·cm⁻⁵) | CHEST-1 | -226 | +23 | -246 | <0.0001 |
| PATENT-1 | -213 | +10 | -223 | <0.001 | |
| Change in NT-proBNP (pg/mL) | CHEST-1 | -291 | +14 | -432 | <0.0001 |
| PATENT-1 | -432 | +52 | -198 | <0.001 | |
| WHO Functional Class Improvement | CHEST-1 | 33% | 15% | N/A | <0.003 |
| PATENT-1 | 21% | 13% | N/A | 0.003 | |
| ¹LSMD: Least-Squares Mean Difference. (Data sourced from the primary publications for CHEST-1 and PATENT-1). |
Experimental Protocols: Phase III Trial Design
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Inclusion Criteria: Adults with symptomatic PH (WHO Functional Class II or III), confirmed by right heart catheterization (PVR >300 dyn·s·cm⁻⁵, mPAP ≥25 mmHg). For CHEST-1, patients had to have inoperable CTEPH or persistent/recurrent PH post-surgery.
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Study Design: Patients were randomized to receive either placebo or Riociguat. The Riociguat dose was individually titrated over 8 weeks from 1.0 mg t.i.d. up to a maximum of 2.5 mg t.i.d., based on systolic blood pressure and signs of hypotension. This was followed by a consolidation phase at the optimal dose.
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Primary Endpoint: Change from baseline in 6-minute walk distance (6MWD) at the end of the study period (16 weeks for CHEST-1, 12 weeks for PATENT-1).
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Secondary Endpoints: Included changes in PVR, NT-proBNP levels, WHO Functional Class, time to clinical worsening, and quality of life scores.
Conclusion
The discovery and development of Riociguat (BAY 63-2521) marks a pivotal achievement in cardiovascular pharmacology and the treatment of pulmonary hypertension. Through a rational drug design process that overcame the limitations of earlier compounds, Riociguat emerged as a potent, orally available, first-in-class sGC stimulator. Its novel dual mechanism of action, which both directly stimulates sGC and sensitizes it to endogenous NO, has been validated through a robust program of preclinical and clinical research. The successful outcomes of the Phase III CHEST-1 and PATENT-1 trials established Riociguat as a safe and effective therapy for patients with both PAH and CTEPH, addressing a significant unmet medical need and offering a valuable new option in the management of these life-threatening diseases.
